molecular formula C8H5N3 B6210511 2-ethynylimidazo[1,2-a]pyrimidine CAS No. 1565015-53-3

2-ethynylimidazo[1,2-a]pyrimidine

Cat. No.: B6210511
CAS No.: 1565015-53-3
M. Wt: 143.15 g/mol
InChI Key: ZTHPDAQLAXTBTQ-UHFFFAOYSA-N
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Description

2-Ethynylimidazo[1,2-a]pyrimidine (CAS 1565015-53-3) is a high-purity chemical intermediate designed for research and development in medicinal chemistry. This compound features the imidazo[1,2-a]pyrimidine scaffold, a fused nitrogen-containing heterocycle recognized as a synthetic bioisostere of purine bases, which is of significant interest in the design of novel bioactive molecules . The core imidazo[1,2-a]pyrimidine structure is a privileged scaffold in pharmaceutical research, demonstrated to exhibit a broad spectrum of pharmacological activities. Scientific literature reports derivatives of this heterocycle to possess antiviral , anticancer, antimicrobial, antifungal , and anti-inflammatory properties . The ethynyl substituent on this scaffold provides a versatile handle for further synthetic elaboration via click chemistry or metal-catalyzed cross-coupling reactions, enabling researchers to efficiently create diverse libraries of compounds for structure-activity relationship (SAR) studies . This product is specifically offered for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1565015-53-3

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

2-ethynylimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C8H5N3/c1-2-7-6-11-5-3-4-9-8(11)10-7/h1,3-6H

InChI Key

ZTHPDAQLAXTBTQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN2C=CC=NC2=N1

Purity

95

Origin of Product

United States

Reactivity and Derivatization Strategies for 2 Ethynylimidazo 1,2 a Pyrimidine

Transformations and Synthetic Utility of the Ethynyl (B1212043) Group

The ethynyl group at the C-2 position of the imidazo[1,2-a]pyrimidine (B1208166) scaffold is a key functional handle that unlocks a wide range of chemical transformations, enabling its use in conjugation, the introduction of diverse substituents, and the construction of more complex molecular architectures.

Exploitation in Click Chemistry for Conjugation (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne functionality of 2-ethynylimidazo[1,2-a]pyrimidine makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and regioselective reaction allows for the covalent linkage of the imidazo[1,2-a]pyrimidine moiety to a wide variety of molecules bearing an azide (B81097) group, such as biomolecules, polymers, or fluorescent tags. The resulting 1,4-disubstituted 1,2,3-triazole serves as a stable and robust linker.

While direct studies on this compound are not extensively reported, the reactivity can be inferred from similar heterocyclic systems. For instance, the synthesis of 2-triazolyl-imidazo[1,2-a]pyridines has been successfully achieved through a one-pot, three-component reaction involving an amidine, a terminal alkyne, and a triazole-4-carbaldehyde, utilizing a nanocopper oxide-assisted click catalyst. rsc.org This demonstrates the feasibility of employing the ethynyl group on the imidazo-fused scaffold in click reactions. The reaction typically proceeds under mild conditions, often in the presence of a copper(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or a pre-formed copper(I) catalyst. mdpi.com

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions with Ethynyl-Substituted Heterocycles

Alkyne SubstrateAzide PartnerCatalyst SystemProductReference
2-EthynylpyridineBenzyl azideCu(I)1-Benzyl-4-(pyridin-2-yl)-1H-1,2,3-triazole
Phenylacetylene2-AzidopyrimidineCuI2-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyrimidine researchgate.net

This table presents analogous reactions to illustrate the expected reactivity of this compound.

Nucleophilic and Electrophilic Addition Reactions to the Triple Bond

The carbon-carbon triple bond of this compound is susceptible to both nucleophilic and electrophilic attack, providing pathways to a variety of functionalized derivatives.

Nucleophilic Addition: The electron-withdrawing nature of the imidazo[1,2-a]pyrimidine ring can activate the alkyne for nucleophilic attack, particularly in the presence of a catalyst. Soft nucleophiles, such as thiols, are known to add across activated alkynes in a Michael-type addition. acs.orgnih.gov For instance, the reaction of 2-ethynyl-N-heterocycles with thiols can lead to the formation of vinyl thioethers, which are valuable synthetic intermediates. The regioselectivity of this addition can often be controlled by the reaction conditions.

Electrophilic Addition: The alkyne can also undergo electrophilic addition reactions. For example, halogenation with reagents like bromine or iodine can lead to the formation of dihaloalkene derivatives. The halogenation of 2-methylimidazo[1,2-a]pyridine (B1295258) has been shown to occur readily at the C-3 position, and similar reactivity can be anticipated for the ethynyl group under appropriate conditions, potentially leading to 2-(1,2-dihaloethenyl)imidazo[1,2-a]pyrimidines. researchgate.net

Further Cross-Coupling and Functionalization of the Ethynyl Moiety

The terminal alkyne of this compound is a valuable substrate for various transition metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, and other organic fragments.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction is a powerful tool for the formation of C(sp)-C(sp2) bonds. This compound can be coupled with a wide range of aryl or vinyl halides (or triflates) to afford 2-(arylethynyl)- or 2-(vinylethynyl)imidazo[1,2-a]pyrimidines. organic-chemistry.org The Sonogashira reaction of 3-halogenoimidazo[1,2-a]pyridines has been successfully demonstrated, highlighting the utility of this reaction for functionalizing the imidazo-fused heterocyclic system. researchgate.net

Heck Reaction: In a Heck reaction, the C-H bond of the terminal alkyne can potentially add across an activated alkene in the presence of a palladium catalyst, although this is less common than the coupling of aryl halides with alkenes. wikipedia.orgorganic-chemistry.org More relevantly, the imidazo[1,2-a]pyrimidine core itself can be functionalized via Heck-type reactions. For instance, the Heck reaction of N-heteroaryl halides with alkenes provides a route to α-heteroaryl substituted heterocycles. nih.gov

Table 2: Potential Cross-Coupling Reactions of this compound

Reaction TypeCoupling PartnerCatalyst SystemExpected ProductReference (Analogous)
SonogashiraAryl IodidePd(PPh₃)₂Cl₂/CuI2-(Arylethynyl)imidazo[1,2-a]pyrimidine
HeckActivated AlkenePd(OAc)₂2-(Substituted vinyl)imidazo[1,2-a]pyrimidine wikipedia.org

This table illustrates potential applications based on established cross-coupling methodologies for similar heterocyclic systems.

Advanced Functionalization of the Imidazo[1,2-a]pyrimidine Heterocyclic Core

Beyond the reactivity of the ethynyl group, the imidazo[1,2-a]pyrimidine scaffold itself offers multiple sites for further functionalization, allowing for the synthesis of highly decorated and complex molecules.

C-H Functionalization at Peripheral Positions of the Ring System

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores. The imidazo[1,2-a]pyrimidine system possesses several C-H bonds that can be selectively activated and functionalized. The C-3 position is generally the most nucleophilic and susceptible to electrophilic attack. rsc.org However, with the use of transition metal catalysis, particularly palladium, regioselective functionalization at other positions can be achieved. nih.gov

For instance, palladium-catalyzed C-H arylation and olefination of imidazo[1,2-a]pyridines have been reported to occur at various positions, with the regioselectivity often directed by the steric and electronic properties of the substrate and ligands. nih.gov While specific examples with the 2-ethynyl substituent are scarce, it is conceivable that similar strategies could be applied to introduce functional groups at the C-3, C-5, C-6, or C-7 positions of this compound, offering a route to a wide range of novel derivatives.

Annulation Reactions for the Construction of Expanded Polycyclic Architectures

Annulation reactions provide a means to construct fused polycyclic systems, significantly increasing molecular complexity and accessing novel chemical space. The this compound scaffold is a promising precursor for such transformations.

One potential strategy involves the intramolecular cyclization of derivatives of this compound. For example, if a suitable functional group is introduced at the C-3 position or on a substituent attached to the ethynyl group, an intramolecular cyclization could lead to the formation of a new ring. A palladium-catalyzed intramolecular dehydrogenative coupling reaction has been developed for the synthesis of fused imidazo[1,2-a]pyrimidines, demonstrating the feasibility of forming new rings on this scaffold. acs.orgnih.gov Furthermore, annulation strategies involving the reaction of electrophilic heterocycles have been reviewed as a method for accessing heteroacenes. rsc.org The ethynyl group in this compound could participate in such cycloaddition or cyclization cascades to build expanded polycyclic architectures. nih.govmit.edu

Selective Chemical Modifications at Other Ring Positions (e.g., Pyrimidine (B1678525) or Imidazole (B134444) Moieties)

The primary sites for electrophilic attack on the imidazo[1,2-a]pyrimidine nucleus are the C3 position of the imidazole ring and, to a lesser extent, the C5 and C7 positions of the pyrimidine ring. The electron-rich nature of the imidazole ring makes the C3 position particularly susceptible to electrophilic substitution.

Halogenation Reactions

Halogenation, particularly bromination and iodination, is a common strategy to introduce a versatile handle for further cross-coupling reactions. For the parent imidazo[1,2-a]pyrimidine and its derivatives, electrophilic halogenation typically occurs with high regioselectivity at the C3 position. It is anticipated that this compound would follow a similar reactivity pattern, yielding the 3-halo derivative. The presence of the electron-withdrawing ethynyl group at the C2 position might slightly deactivate the imidazole ring towards electrophilic attack, but the inherent reactivity of the C3 position is expected to dominate.

Common halogenating agents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are employed for these transformations. For instance, studies on related imidazo[1,2-a]pyridines have shown that bromination with NBS in a suitable solvent like chloroform (B151607) or acetonitrile (B52724) proceeds smoothly to afford the 3-bromo product in good yields. Similarly, iodination can be achieved using NIS or molecular iodine in the presence of a mild base.

While C3 is the most reactive site, modifications at the pyrimidine ring are also possible, although they often require more forcing conditions or specific catalytic systems. For example, direct halogenation at the C5 or C7 positions of the imidazo[1,2-a]pyrimidine core is less common but can be achieved under certain conditions, potentially involving radical mechanisms or high temperatures.

C-H Arylation and Other Coupling Reactions

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the functionalization of heterocyclic compounds. In the context of imidazo[1,2-a]pyrimidines, C-H arylation predominantly occurs at the C3 position. This reaction typically involves the use of a palladium catalyst, a suitable ligand, a base, and an aryl halide or triflate. It is expected that this compound would undergo regioselective C-H arylation at the C3 position, providing a direct route to 2-ethynyl-3-aryl-imidazo[1,2-a]pyrimidines.

Furthermore, functionalization at the pyrimidine ring via C-H activation has been reported for related heterocyclic systems, offering potential pathways to modify the C5 and C7 positions. These reactions often require specific directing groups or tailored catalytic systems to achieve the desired regioselectivity. While not yet demonstrated specifically for this compound, these advanced methods suggest that selective C-H functionalization of the pyrimidine moiety is a feasible, albeit challenging, endeavor.

The table below summarizes the expected regioselectivity of common chemical modifications on the this compound core based on the known reactivity of the parent system and its analogs.

Reaction TypeReagents and ConditionsExpected Primary ProductAnticipated Position of Modification
BrominationN-Bromosuccinimide (NBS), CH3CN3-Bromo-2-ethynylimidazo[1,2-a]pyrimidineC3 (Imidazole ring)
IodinationN-Iodosuccinimide (NIS), CH3CN3-Iodo-2-ethynylimidazo[1,2-a]pyrimidineC3 (Imidazole ring)
C-H ArylationAryl bromide, Pd catalyst, ligand, base3-Aryl-2-ethynylimidazo[1,2-a]pyrimidineC3 (Imidazole ring)
C-H ArylationAryl bromide, specific Pd catalyst system5-Aryl- or 7-Aryl-2-ethynylimidazo[1,2-a]pyrimidineC5 or C7 (Pyrimidine ring)

It is important to note that the presence of the reactive ethynyl group at the C2 position could potentially interfere with some of these transformations, either by reacting with the reagents or by influencing the electronic properties and thus the regioselectivity of the reaction. Therefore, careful optimization of reaction conditions would be crucial to achieve the desired selective modification of the pyrimidine or imidazole moieties of this compound.

Mechanistic Investigations and Green Chemistry Principles in the Synthesis of 2 Ethynylimidazo 1,2 a Pyrimidine

Elucidation of Reaction Mechanisms for Formation and Transformation Pathways

Understanding the intricate details of reaction mechanisms is paramount for optimizing synthetic routes to 2-ethynylimidazo[1,2-a]pyrimidine. This involves a combination of kinetic, thermodynamic, and computational studies to map out the energy landscapes of the reactions and identify key intermediates and transition states.

Kinetic and thermodynamic studies provide crucial insights into the feasibility and rate of the reactions involved in the synthesis of imidazo[1,2-a]pyrimidines. For instance, in the context of triplex nucleic acid formation involving pyrimidine (B1678525) motifs, thermodynamic analyses have shown that certain modifications can significantly increase the thermal stability and binding constant of the resulting complex. nih.gov Specifically, morpholino modification of a triplex-forming oligonucleotide was found to increase the binding constant for triplex formation by nearly two orders of magnitude under physiological conditions. nih.gov This enhancement was attributed to the increased rigidity of the modified oligonucleotide in its free state. nih.gov

Kinetic data further revealed that this significant increase in the binding constant was a result of a considerable increase in the association rate constant, rather than a decrease in the dissociation rate constant. nih.gov Such studies, while not directly on this compound itself, highlight the powerful information that can be gleaned from kinetic and thermodynamic investigations of related pyrimidine systems. This knowledge is invaluable for designing novel and more efficient synthetic strategies. nih.gov

A proposed mechanism for the synthesis of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (B1598888) involves the Vilsmeier-Haack reagent, which is formed from phosphorus oxychloride and dimethylformamide. researchgate.net The 2-phenylimidazo[1,2-a]pyrimidine (B97590) then reacts with this reagent, leading to the formylation at the C-3 position. researchgate.net

Table 1: Thermodynamic Parameters for Triplex Formation with Modified Pyrimidine Motif

Modification ΔG° (kcal/mol) ΔH° (kcal/mol) ΔS° (cal/mol·K) Association Rate Constant (k_on) (M⁻¹s⁻¹) Dissociation Rate Constant (k_off) (s⁻¹)
Unmodified -8.5 -35.2 -89.5 1.2 x 10⁵ 1.8 x 10⁻³
Morpholino -10.8 -30.5 -66.1 8.5 x 10⁶ 1.5 x 10⁻³

Note: Data is hypothetical and for illustrative purposes, based on the principles discussed in the source. nih.gov

Computational chemistry offers a powerful lens through which to view the intricate dance of atoms during a chemical reaction. By modeling the potential energy surface, researchers can identify stable intermediates, predict the structures of high-energy transition states, and calculate the activation energies that govern reaction rates. These theoretical insights complement experimental findings and provide a more complete picture of the reaction mechanism.

For the synthesis of related heterocyclic systems, computational studies have been instrumental. For example, in the synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones, a possible mechanism has been proposed based on computational analysis. researchgate.net This level of detailed mechanistic understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Implementation of Green Chemistry Methodologies in Synthetic Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rasayanjournal.co.inresearchgate.net In the synthesis of this compound, these principles are being increasingly applied to develop more sustainable and efficient methods.

One of the cornerstones of green chemistry is the reduction or elimination of hazardous solvents. rasayanjournal.co.inresearchgate.net Solvent-free reactions not only minimize waste but can also lead to faster reaction times and simpler work-up procedures. researchgate.netnih.gov Mechanochemistry, which involves inducing reactions by mechanical force (e.g., grinding or ball-milling), is a powerful solvent-free technique. nih.govscielo.br

The synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones has been successfully achieved under solvent-free and catalyst-free conditions using ball-milling, resulting in quantitative yields. researchgate.netnih.gov This method is environmentally friendly and offers a simple work-up procedure. researchgate.netnih.gov Similarly, 2-phenylimidazo[1,2-α]pyridine has been synthesized using mechanochemical techniques such as manual grinding and vortex mixing, providing a safe, robust, and energy-efficient alternative to traditional methods. scielo.br

Table 2: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine (B132010) Synthesis

Method Solvent Catalyst Reaction Time Yield
Conventional Toluene p-Toluenesulfonic acid 12 hours 70%
Mechanochemical (Manual Grinding) None None 30 minutes 77%
Mechanochemical (Vortex Mixing) None None 10 minutes 85%

Note: Data is hypothetical and for illustrative purposes, based on the principles discussed in the source. scielo.br

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions and improving energy efficiency. rsc.orgnih.gov Microwave irradiation can lead to rapid heating of the reaction mixture, often resulting in significantly shorter reaction times and higher yields compared to conventional heating methods. researchgate.netnih.gov

The synthesis of various imidazo[1,2-a]pyrimidine (B1208166) derivatives has been successfully achieved using microwave assistance. rsc.orgnih.govnih.gov For example, 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones have been prepared with high yields using microwave irradiation, offering a promising avenue for further exploration. rsc.orgnih.gov This technique has also been employed for the synthesis of 2-arylimidazo[1,2-a]pyrimidine-3-carbaldehydes in glycerol, a green solvent, demonstrating the synergy between different green chemistry approaches. researchgate.net A study on the synthesis of imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole (B134444) derivatives highlighted the use of microwave irradiation in ethyl alcohol, a green solvent, as part of a green protocol. nih.gov

Catalysis is a key principle of green chemistry, as catalysts can increase reaction efficiency and reduce waste by enabling reactions to occur under milder conditions. researchgate.net The development of sustainable catalytic systems, such as nanocatalysts and metal-free catalysts, is a major focus of current research.

In the synthesis of pyrimidine derivatives, various green catalytic approaches have been explored. researchgate.net For instance, an efficient visible-light-driven photocatalytic oxidation of 2-substituted dihydropyrimidines has been achieved using an organic photocatalyst, eosin (B541160) Y bis(tetrabutyl ammonium (B1175870) salt), under aerobic conditions. rsc.org The use of a base was found to significantly enhance the reaction rate and selectivity. rsc.org Furthermore, metal-free heterogeneous organocatalysts have been employed for the synthesis of related heterocyclic compounds, offering advantages such as short reaction times, a wide substrate scope, and a simple work-up process. researchgate.net The development of cost-effective and eco-friendly catalysts, such as TiO2–SiO2, for the synthesis of benzopyrano[2,3-d]pyrimidine derivatives under solvent-free conditions further underscores the progress in this area. researchgate.net

Theoretical and Computational Studies on 2 Ethynylimidazo 1,2 a Pyrimidine

Electronic Structure and Molecular Orbital Analysis

This section would typically investigate the fundamental electronic properties of the molecule.

Characteristics of Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical stability and reactivity. For related, but more complex, imidazo[1,2-a]pyrimidine (B1208166) derivatives, these values have been calculated and are instrumental in predicting their behavior in chemical reactions. However, no such data has been published for 2-ethynylimidazo[1,2-a]pyrimidine.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map would reveal the charge distribution across the this compound molecule. This color-coded map illustrates electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. This analysis is vital for predicting sites of intermolecular interactions. Studies on other imidazo[1,2-a]pyrimidines have used MEP maps to understand their interactions with biological targets. nih.gov

Quantum Chemical Descriptors for Reactivity and Stability Assessment

A full computational analysis would also include the calculation of various quantum chemical descriptors that provide a quantitative measure of the molecule's reactivity and stability.

Global Reactivity Indices

Global reactivity indices, such as chemical hardness, softness, and electrophilicity, are derived from the HOMO and LUMO energies. These parameters provide a general overview of the molecule's reactivity profile. For instance, a molecule with a small HOMO-LUMO gap is generally considered "soft" and more reactive, while a molecule with a large gap is considered "hard" and less reactive. Without specific HOMO and LUMO energy values for this compound, these indices cannot be determined.

Local Reactivity Descriptors

To pinpoint the most reactive sites within the molecule, local reactivity descriptors like Fukui functions are employed. These descriptors would indicate which specific atoms in the this compound structure are most likely to participate in a chemical reaction, distinguishing between sites for nucleophilic, electrophilic, and radical attack.

Computational Modeling of Reaction Energetics and Pathways for Derivatization

The derivatization of the this compound core is a key strategy for developing novel compounds with tailored properties. Computational chemistry, particularly through the use of quantum mechanical calculations, offers profound insights into the energetics and mechanisms of these transformations. By modeling reaction pathways, researchers can predict the feasibility of a proposed synthesis, understand regioselectivity, and rationalize experimental observations. Density Functional Theory (DFT) is a commonly employed method for these investigations, often using hybrid functionals like B3LYP or M06-2X, paired with appropriate basis sets such as 6-31G* or 6-311++G(d,p), to provide a balance between computational cost and accuracy.

A primary focus of computational studies on the derivatization of this compound involves the reactions of the ethynyl (B1212043) group, a versatile functional handle for a variety of transformations. These include cycloaddition reactions and palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.

Computational models of cycloaddition reactions, for instance, can elucidate the energy barriers and transition state geometries. In a related study on the reaction of imidazo[1,2-a]pyrimidines with benzynes, DFT calculations were able to distinguish between different potential cycloaddition pathways, such as [8+2] and [4+2] cycloadditions. The calculations revealed that the [8+2] cycloaddition was kinetically favored due to a lower activation barrier. For this compound, similar computational approaches could be used to predict the outcomes of its reactions with various dipolarophiles, guiding the synthesis of novel, complex heterocyclic systems.

The Sonogashira coupling is a fundamental reaction for the derivatization of alkynes. While specific computational studies on the Sonogashira coupling of this compound are not widely reported, the principles can be inferred from extensive research on related pyrimidine (B1678525) systems. researchgate.netnih.gov Computational modeling of the Sonogashira reaction mechanism can provide the relative energies of the intermediates and transition states in the catalytic cycle. This includes the oxidative addition of the aryl halide to the palladium(0) complex, transmetalation with the copper(I) acetylide, and the final reductive elimination step to yield the coupled product.

The following table illustrates hypothetical relative energy data for a modeled Sonogashira coupling reaction involving a substituted aryl halide and this compound. Such data, derived from DFT calculations, would be instrumental in understanding the reaction kinetics and identifying the rate-determining step.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Pd(0)L2 + Ar-X0.0
2Oxidative Addition TS+15.2
3Ar-Pd(II)-X(L2)-5.4
4Transmetalation TS+10.8
5Ar-Pd(II)-C≡C-R(L2)-12.1
6Reductive Elimination TS+20.5
7Coupled Product + Pd(0)L2-25.0

This table is a representative example of data that would be generated from computational modeling and is not based on experimentally verified values for this compound.

Furthermore, computational studies can predict how substituents on the imidazo[1,2-a]pyrimidine ring or the coupling partner influence the reaction energetics. For example, electron-donating or electron-withdrawing groups can alter the electron density at the reaction centers, thereby affecting the activation energies of key steps in the catalytic cycle.

In addition to reaction pathways, computational modeling is invaluable for understanding the electronic properties of the resulting derivatives. Calculations of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps can provide insights into the reactivity and potential intermolecular interactions of the newly synthesized compounds. nih.gov This information is particularly useful in the rational design of molecules with specific biological or material science applications.

Future Directions and Emerging Research Horizons

Innovations in Synthetic Routes for Enhanced Efficiency and Selectivity

While traditional methods for constructing the imidazo[1,2-a]pyrimidine (B1208166) core, such as the Tschitschibabin reaction, are well-established, emerging research focuses on developing more efficient, selective, and sustainable synthetic pathways. bio-conferences.orgresearchgate.net The future synthesis of 2-ethynylimidazo[1,2-a]pyrimidine and its analogues will likely leverage these modern techniques to overcome the limitations of classical approaches, such as harsh reaction conditions and low yields. nih.gov

Innovations in this area are expected to include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of imidazo[1,2-a]pyrimidine derivatives, significantly reducing reaction times and often improving yields. bio-conferences.orgresearchgate.netnih.gov Applying microwave irradiation to the condensation of a suitable 2-aminopyrimidine (B69317) with a propargyl-containing building block could offer a rapid and efficient route to the target compound. nih.gov

Catalytic Systems: The use of novel catalysts is a key area of development. Gold nanoparticles have been reported as effective catalysts for the synthesis of 2-aryl-substituted imidazo[1,2-a]pyrimidines under green conditions. mdpi.com Similarly, palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reactions provide a powerful method for constructing the fused heterocyclic system. acs.org Exploring these and other catalytic systems, such as those based on copper or iodine, could lead to highly selective and high-yielding syntheses of the 2-ethynyl derivative. acs.orgresearchgate.net

Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants. An electrochemically initiated C-N bond formation and cyclization of ketones with 2-aminopyridines has been developed for imidazo[1,2-a]pyridine (B132010) synthesis, a strategy that could be adapted for the pyrimidine (B1678525) analogue. rsc.org

Flow Chemistry: Continuous flow processes are increasingly being used for the synthesis of heterocyclic compounds, offering advantages in terms of safety, scalability, and reaction control. scribd.comnih.gov An integrated flow system has been successfully used for the synthesis of polyfluoro-substituted benzo researchgate.netnih.govimidazo[1,2-a]pyrimidine derivatives, demonstrating the potential of this technology for the production of complex heterocyclic systems. nih.gov

Synthetic InnovationPotential Advantage for this compound SynthesisRelevant Research
Microwave-Assisted SynthesisReduced reaction times, improved yields bio-conferences.orgresearchgate.netnih.govnih.gov
Novel Catalysis (Au, Pd)High efficiency, selectivity, greener reaction conditions mdpi.comacs.org
Electrochemical SynthesisAvoids harsh chemical oxidants, environmentally benign rsc.org
Continuous Flow ChemistryEnhanced safety, scalability, and process control scribd.comnih.gov

Exploration of Novel Functionalization Strategies for Diversified Chemical Scaffolds

The this compound scaffold offers multiple sites for functionalization, including the terminal alkyne, the C3 position of the imidazole (B134444) ring, and various positions on the pyrimidine ring. Future research will undoubtedly focus on exploiting these sites to generate a diverse library of new chemical entities.

Key areas for exploration include:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic cores with high atom economy. nih.gov For the imidazo[1,2-a]pyridine and pyrimidine systems, research has predominantly focused on the C3 position. rsc.orgrsc.org Emerging strategies, such as visible-light-induced photocatalysis and radical reactions, are enabling the introduction of a wide range of functional groups at this position. nih.govrsc.org These methods could be applied to this compound to introduce alkyl, aryl, amino, and other groups, further diversifying the chemical space around this core.

Alkyne Chemistry: The ethynyl (B1212043) group at the C2 position is a versatile functional handle for a plethora of chemical transformations. Classic alkyne reactions such as Sonogashira coupling, click chemistry (cycloadditions), and hydration can be employed to introduce a vast array of substituents and build more complex molecular architectures. A facile method for synthesizing 3-alkynyl substituted imidazo[1,2-a]pyridines has been developed, indicating the feasibility of such transformations on this heterocyclic system. nih.gov

Photocatalysis and Radical Reactions: Visible-light photocatalysis is increasingly used for the mild and selective functionalization of heterocycles. nih.govacs.org These methods can generate radical intermediates that participate in a variety of bond-forming reactions. rsc.org Such strategies could be used for late-stage functionalization of the this compound core, allowing for the rapid generation of analogues with diverse properties. acs.org

Functionalization SitePotential Reaction TypeExpected Outcome
C3-PositionC-H amidation, arylation, alkylationIntroduction of diverse substituents
C2-Ethynyl GroupSonogashira coupling, Click ChemistryExtension of the carbon skeleton, conjugation
Pyrimidine RingC-H functionalizationModulation of electronic properties

Advanced Computational Modeling for Predicting Reactivity and Designing New Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. nih.govresearchgate.net For the imidazo[1,2-a]pyrimidine system, computational studies are being used to understand electronic structure, predict sites of reactivity, and elucidate reaction mechanisms. nih.govnih.govacs.org

Future applications of computational modeling for this compound will likely involve:

Reactivity Prediction: DFT calculations can determine key quantum chemical parameters and map the molecular electrostatic potential (MEP). nih.govresearchgate.net This allows for the prediction of the most likely sites for electrophilic and nucleophilic attack, guiding the design of selective functionalization reactions.

Mechanism Elucidation: Computational modeling can be used to investigate the transition states and reaction pathways of potential transformations. nih.gov This insight is crucial for optimizing reaction conditions and for understanding the origins of selectivity in the synthesis and functionalization of the target molecule.

Designing Novel Transformations: By simulating the interaction of the this compound scaffold with various reagents and catalysts, it may be possible to design entirely new chemical transformations, expanding the synthetic utility of this compound.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The fields of medicinal chemistry and materials science are increasingly benefiting from the integration of automation and high-throughput experimentation (HTE). nih.gov These technologies allow for the rapid synthesis and screening of large libraries of compounds, accelerating the discovery of molecules with desired properties. researchgate.netresearchgate.netacs.org

For this compound, these platforms offer exciting future possibilities:

Rapid Reaction Optimization: HTE platforms, often utilizing 96-well plates or microreactors, can be used to quickly screen a wide range of catalysts, solvents, and reaction conditions to find the optimal parameters for the synthesis and functionalization of the target compound. acs.orgsigmaaldrich.com

Automated Synthesis of Derivatives: Automated synthesis platforms, which can perform multi-step reaction sequences and purifications, could be programmed to generate large libraries of this compound derivatives. scribd.comresearchgate.netnih.gov This would involve the systematic modification of the scaffold at its various functionalization sites.

High-Throughput Screening (HTS): Once libraries of derivatives are synthesized, HTS can be employed to rapidly evaluate their biological or material properties. nih.govsintef.no For example, their potential as photosensitizers, fluorescent probes, or inhibitors of specific biological targets could be assessed in a high-throughput manner. nih.gov This integration of automated synthesis and HTS creates a powerful workflow for accelerating the discovery process.

TechnologyApplication to this compoundPotential Impact
High-Throughput Experimentation (HTE)Screening of reaction conditions for synthesis and functionalizationAccelerated optimization and discovery of new reactions
Automated SynthesisGeneration of diverse compound librariesRapid exploration of structure-activity relationships
High-Throughput Screening (HTS)Evaluation of biological or material properties of derivativesFaster identification of lead compounds for various applications

Q & A

Q. What are the common synthetic routes for 2-ethynylimidazo[1,2-a]pyrimidine, and how are they optimized for academic research?

The synthesis typically involves multicomponent reactions like the Biginelli reaction , where 2-aminoazoles react with aldehydes and 1,3-dicarbonyl compounds under catalytic conditions. For example, Shah and Rojivadiya achieved excellent yields (85–95%) using a one-pot Biginelli protocol with dimethylformamide as a catalyst . Microwave-assisted methods have also been developed to reduce reaction times (e.g., from hours to minutes) and improve yields by up to 30% compared to traditional heating . Characterization relies on FT-IR, 1^1H/13^{13}C NMR, and HRMS to confirm structural integrity .

Q. How do researchers characterize the structural and electronic properties of imidazo[1,2-a]pyrimidine derivatives?

Advanced spectroscopic techniques are employed:

  • 1^1H NMR identifies proton environments (e.g., aromatic vs. aliphatic).
  • HRMS confirms molecular weight and fragmentation patterns.
  • Theoretical studies (e.g., DFT calculations) model electronic properties, such as HOMO-LUMO gaps, to predict reactivity in applications like corrosion inhibition .

Advanced Research Questions

Q. What strategies address low yields and scalability in traditional synthesis methods?

Key improvements include:

  • Microwave-assisted synthesis : Reduces reaction times (e.g., 1 hour vs. 24 hours) and improves energy efficiency .
  • Catalyst optimization : Using cost-effective catalysts (e.g., DMF in Biginelli reactions) instead of expensive metal complexes .
  • Solvent-free conditions : Minimizes purification steps and enhances green chemistry metrics . For example, microwave methods achieved 95% yield for 2-arylimidazo[1,2-a]pyrimidinones, surpassing traditional methods (50–60%) .

Q. How can functionalization at the 2-position enhance biological activity?

Introducing ethynyl or aryl groups via Pd-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions) enables tailored bioactivity. For instance:

  • 2-Alkenyl derivatives showed cytotoxic activity against cancer cell lines (IC50_{50} < 10 µM) .
  • Mannich base derivatives demonstrated antiproliferative effects via selective COX-2 inhibition . Activity is validated through in vitro assays (e.g., antimicrobial, antiproliferative) and docking studies to identify binding modes .

Q. How do researchers resolve contradictions in reported biological activities of imidazo[1,2-a]pyrimidine derivatives?

Discrepancies often arise from structural variations (e.g., substituent position) or assay conditions. To address this:

  • Systematic SAR studies isolate the impact of specific functional groups.
  • Standardized protocols (e.g., consistent cell lines or enzyme concentrations) reduce variability.
  • Theoretical modeling (e.g., molecular docking) predicts interactions, guiding experimental validation .

Q. What are the challenges in scaling up imidazo[1,2-a]pyrimidine synthesis for preclinical studies?

Key challenges include:

  • Purification complexity : Multi-step syntheses require chromatography, which is impractical at scale. Solutions include solvent optimization or crystallization .
  • Reactive intermediates : Ethynyl groups are prone to polymerization; stabilizing them requires inert atmospheres or low temperatures .
  • Cost of starting materials : Sourcing affordable 2-aminoazoles remains a bottleneck, prompting research into alternative precursors .

Methodological Considerations

Q. What experimental design principles apply to corrosion inhibition studies using imidazo[1,2-a]pyrimidines?

  • Electrochemical tests (e.g., polarization curves, EIS) quantify inhibition efficiency.
  • Surface analysis (SEM/EDS) examines adsorption on metal substrates.
  • Theoretical calculations correlate molecular descriptors (e.g., adsorption energy) with performance. For example, derivatives with electron-rich substituents showed >90% inhibition in HCl solutions .

Q. How are computational methods integrated into the development of imidazo[1,2-a]pyrimidine-based therapeutics?

  • DFT calculations predict reactivity and stability.
  • Molecular dynamics simulations model drug-receptor interactions over time.
  • ADMET profiling screens for pharmacokinetic liabilities early in development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.